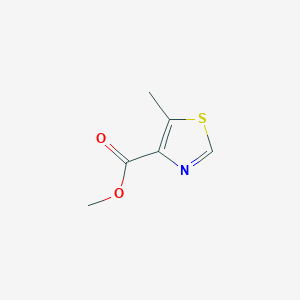

Methyl 5-methylthiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDBALRFBPEJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653308 | |

| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68751-05-3 | |

| Record name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methylthiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Methyl 5-methylthiazole-4-carboxylate

Executive Summary: Methyl 5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a substituted thiazole core, a scaffold of significant interest in medicinal and materials chemistry. The strategic placement of methyl and methyl carboxylate groups on the thiazole ring offers a versatile platform for synthetic derivatization, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, spectroscopic characteristics, primary synthesis routes, key reactive pathways, and its role in the development of biologically active agents. The content herein is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

The Thiazole Moiety in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic drugs, including the antibiotic Penicillin and Vitamin B1 (Thiamine). Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Their prevalence stems from the ring's relative stability and its capacity to engage in hydrogen bonding and other molecular interactions, making it a privileged scaffold in drug design.

Profile of this compound

This compound (CAS 68751-05-3) is a specific isomer within the thiazole family that serves as a key synthetic intermediate. Its structure combines the reactive potential of the thiazole ring with the functional handles of an ester and a methyl group. These features allow for targeted modifications, enabling its use in the synthesis of diverse compound libraries for screening and development. For instance, the isomeric scaffold, 4-methylthiazole-5-carboxylate, is a precursor to 4-methyl-5-formylthiazole, a critical intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. This highlights the industrial and pharmaceutical relevance of this class of compounds.

Physicochemical and Spectroscopic Profile

Core Chemical Identity

A precise understanding of the molecule's fundamental properties is critical for its application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |

| CAS Number | 68751-05-3 | |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 157.19 g/mol | |

| Canonical SMILES | COC(=O)c1ncsc1C | |

| InChI Key | FFDBALRFBPEJBH-UHFFFAOYSA-N |

Physical Properties

The macroscopic properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Solid | |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like methanol, chloroform, and DMSO. | [3] |

Note: Detailed quantitative data on melting point and solubility for this specific isomer are not widely published. Data is inferred from closely related structures and supplier information.

Spectroscopic Characterization

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~8.8-9.0 ppm (s, 1H, H2 proton); δ ~3.8-4.0 ppm (s, 3H, -OCH₃); δ ~2.7-2.9 ppm (s, 3H, C5-CH₃). | The H2 proton is deshielded by the adjacent electronegative nitrogen and sulfur atoms. The two methyl groups are in different chemical environments and appear as sharp singlets.[4][5] |

| ¹³C NMR | δ ~162-165 ppm (C=O); δ ~158-162 ppm (C2); δ ~145-155 ppm (C4); δ ~125-135 ppm (C5); δ ~52-54 ppm (-OCH₃); δ ~15-18 ppm (C5-CH₃). | The chemical shifts are characteristic for a substituted thiazole ring and a methyl ester. The C2 carbon is typically the most downfield ring carbon.[4][6] |

| Infrared (IR) | ~1710-1730 cm⁻¹ (strong, C=O stretch); ~1500-1600 cm⁻¹ (C=N and C=C ring stretching); ~2900-3000 cm⁻¹ (C-H stretching). | The most prominent peak will be the ester carbonyl stretch. The fingerprint region will contain characteristic vibrations of the thiazole ring. |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 157. Key fragments may include loss of methoxy radical (-•OCH₃, m/z=126) or methyl formate (-HCOOCH₃, m/z=97). | Fragmentation patterns will be dictated by the stability of the thiazole ring and the lability of the ester group. |

Synthesis and Manufacturing

The construction of the 5-methylthiazole-4-carboxylate core is most efficiently achieved through variations of the classic Hantzsch thiazole synthesis, a robust method involving the condensation of an α-halocarbonyl compound with a thioamide.[7]

Retrosynthetic Analysis

A logical disconnection approach reveals the key starting materials required for the synthesis of this compound.

Key Synthetic Pathway: Modified Hantzsch Synthesis

The industrial synthesis often involves a multi-step, one-pot process that begins with the generation of thioformamide in situ, followed by cyclization and hydrolysis, and concluding with esterification.[8] This approach is favored for its operational simplicity and high overall yield.

Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis of the parent carboxylic acid, which is then esterified.

Part A: Synthesis of 4-Methylthiazole-5-carboxylic Acid [8]

-

Thioformamide Preparation: In a reactor under an inert atmosphere (N₂), phosphorus pentasulfide is suspended in a suitable solvent (e.g., dioxane). Formamide is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for 2-3 hours. Causality: This step generates the required thioamide nucleophile in situ, avoiding the handling of unstable thioformamide.

-

Cyclization: The reaction mixture is cooled, and methyl 2-chloroacetoacetate is added dropwise. The reaction is allowed to proceed at room temperature for 6-8 hours. Causality: This is the core Hantzsch condensation, where the sulfur of the thioformamide attacks the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Hydrolysis & Isolation: The resulting organic phase is separated and added to an aqueous solution of sodium hydroxide. The mixture is heated to induce hydrolysis of the ester. After cooling, the solution is acidified (e.g., with HCl) to a pH of ~3-4, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed, and dried.

Part B: Esterification to this compound

-

Reaction Setup: The dried 4-methylthiazole-5-carboxylic acid is suspended in an excess of methanol.

-

Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

Reaction: The mixture is heated to reflux for 4-6 hours, monitored by TLC until the starting material is consumed.

-

Workup: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three key structural components: the ester group, the aromatic thiazole ring, and the C5-methyl group.

Reactions at the Ester Functional Group

The methyl ester at the C4 position is the most accessible site for nucleophilic acyl substitution.

-

Saponification (Hydrolysis): Treatment with an aqueous base (e.g., NaOH, LiOH) followed by acidic workup readily cleaves the ester to yield 5-methylthiazole-4-carboxylic acid.[9] This carboxylic acid is a versatile intermediate for further modifications, such as the synthesis of amides and other esters.[10]

-

Amidation: The ester can be converted directly to amides by heating with primary or secondary amines, often under pressure or with catalysis. A more common and efficient route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), and then reacting the acyl chloride with the desired amine.[10]

Reactions Involving the Thiazole Ring

The aromatic thiazole ring exhibits distinct reactivity patterns.

-

N-Alkylation: The lone pair of electrons on the ring's nitrogen atom makes it nucleophilic. It can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary N-alkyl thiazolium salts. These salts are important as catalysts and ionic liquids.

-

C2-Deprotonation: The proton at the C2 position is the most acidic proton on the ring due to the inductive effect of the adjacent sulfur and nitrogen atoms. Strong bases like organolithium reagents can deprotonate this position, creating a nucleophilic center that can react with various electrophiles.

-

Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The presence of the electron-withdrawing carboxylate group at C4 further deactivates the ring. Substitution, if forced, would likely occur at the C2 position.

Applications in Research and Drug Development

The 5-methylthiazole-4-carboxylate scaffold is a valuable building block in medicinal chemistry programs.

-

Synthetic Building Block: Its functional handles allow for its incorporation into larger, more complex molecules. The carboxylic acid derivative is particularly useful for coupling with amines in peptide synthesis or for forming bioisosteric replacements for other acid groups.

-

Scaffold for Biologically Active Molecules: Thiazole-4-carboxylate and thiazole-5-carboxylate derivatives have been investigated as selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target in cancer therapy.[11] Furthermore, various substituted thiazole derivatives have shown promise as antimicrobial agents and inhibitors of metallo-β-lactamases.[1][6][12] The core structure serves as a rigid template to orient substituents in a defined three-dimensional space for optimal interaction with biological targets.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

| Hazard Category | Classification & Precautionary Statements |

| GHS Classification | GHS07: Warning |

| Hazard Statements | H317: May cause an allergic skin reaction. |

| Precautionary Codes | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[13]

-

Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.

Conclusion

This compound is a chemically versatile and pharmaceutically relevant molecule. Its properties are defined by the interplay between the aromatic thiazole ring and its ester and methyl substituents. A thorough understanding of its synthesis, reactivity, and spectroscopic profile empowers researchers to effectively utilize this compound as a strategic building block in the design and discovery of novel therapeutics and advanced materials. Its continued application in synthetic programs underscores the enduring importance of the thiazole scaffold in modern chemistry.

References

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

Babu, C. V., et al. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bentham Science. [Link]

-

Szymańska, E., et al. (2007). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 581339, 4-Methylthiazole-5-carboxaldehyde. [Link]

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 676432, Methyl 4-methylthiazole-5-carboxylate. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

ResearchGate. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Link]

-

Chen, B., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. [Link]

-

Singh, R., et al. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

-

ResearchGate. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]

-

Ali, M. R., et al. (2019). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. National Center for Biotechnology Information. [Link]

- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

-

ResearchGate. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

- Google Patents. CN119019361B - Synthesis method of 5-hydroxyethyl-4-methylthiazole.

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Al-Azzawi, A. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

-

Pontiki, E., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

-

Wang, D., et al. (2010). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. National Center for Biotechnology Information. [Link]

-

ResearchGate. Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 9. 4-甲基噻唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-methylthiazole-4-carboxylate (CAS: 68751-05-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-methylthiazole-4-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in their synthetic and drug development endeavors.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs.[2] this compound (CAS: 68751-05-3) emerges as a particularly valuable derivative, offering multiple points for synthetic diversification and serving as a key intermediate in the construction of more complex, biologically active molecules. This guide will delve into the chemical properties, synthesis, spectroscopic characterization, and potential applications of this important compound.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 68751-05-3 | |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 157.19 g/mol | |

| Appearance | Solid | |

| SMILES | COC(=O)c1ncsc1C | |

| InChI | 1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 | |

| InChI Key | FFDBALRFBPEJBH-UHFFFAOYSA-N |

Predicted Spectroscopic Data

-

¹H NMR (Predicted):

-

δ ~2.6 ppm (s, 3H, -CH₃ at C5)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

δ ~8.2 ppm (s, 1H, thiazole proton at C2)

-

-

¹³C NMR (Predicted):

-

δ ~15 ppm (-CH₃ at C5)

-

δ ~52 ppm (-OCH₃)

-

δ ~125 ppm (Thiazole C4)

-

δ ~145 ppm (Thiazole C5)

-

δ ~160 ppm (Thiazole C2)

-

δ ~165 ppm (C=O)

-

-

Infrared (IR) Spectroscopy (Predicted):

-

~2950-3000 cm⁻¹ (C-H stretch)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1550 cm⁻¹ (C=N stretch, thiazole ring)

-

~1250 cm⁻¹ (C-O stretch, ester)

-

-

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): m/z 157

-

Key Fragmentation Peaks: Loss of -OCH₃ (m/z 126), loss of -COOCH₃ (m/z 98)

-

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of an α-haloketone with a thioamide. In the context of our target molecule, a variation of this reaction using an α-haloacetoacetate and a source of the thioformamide synthon is a logical and efficient approach.

Caption: Hantzsch Thiazole Synthesis Workflow

The causality behind this synthetic choice lies in the ready availability of the starting materials and the generally high yields and regioselectivity of the Hantzsch reaction for this substitution pattern. The electron-withdrawing ester group activates the adjacent methylene for subsequent reactions, while the thioamide provides the necessary nitrogen and sulfur atoms for the heterocyclic core.

Step-by-Step Laboratory Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the synthesis of related thiazole-4-carboxylates.[4]

-

Thioformamide Generation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine formamide and phosphorus pentasulfide in a suitable solvent such as anhydrous dioxane or THF. The reaction is typically stirred at room temperature or with gentle heating to generate thioformamide in situ. The use of in situ generation is a self-validating system as it avoids the isolation of the relatively unstable thioformamide.

-

Cyclization: To the freshly prepared thioformamide solution, add methyl 2-chloroacetoacetate dropwise at a controlled temperature (typically 0-10 °C) to manage the exothermicity of the reaction.

-

Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acidic byproducts.

-

Extraction and Purification: The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Development

The thiazole-4-carboxylate scaffold is a recurring motif in a variety of biologically active compounds, suggesting significant potential for this compound as a key building block in drug discovery programs.

Anticancer Potential

Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential anticancer agents.[5][6] Studies have shown that modifications at the carboxylate and other positions on the thiazole ring can lead to compounds with significant in vitro activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as monoacylglycerol lipase (MAGL).[7]

Caption: Potential Anticancer Mechanism

Anti-inflammatory and Other Biological Activities

The thiazole nucleus is also a common feature in molecules with anti-inflammatory properties.[8] Derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The structural versatility of this compound allows for the synthesis of a library of compounds that can be screened for activity against these and other biological targets. Furthermore, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a high-value building block for chemical synthesis and drug discovery. Its straightforward synthesis, coupled with the proven biological relevance of the thiazole-4-carboxylate scaffold, makes it an attractive starting point for the development of novel therapeutics. Future research will likely focus on the continued exploration of its synthetic utility to create diverse libraries of compounds for high-throughput screening against a wide array of biological targets. The insights provided in this guide are intended to facilitate and inspire such endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new medicines.

References

- Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., & others. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.

- Bentham Science Publishers. (n.d.). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed.

- Chemguide. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P

- European Journal of Medicinal Chemistry. (2014, April 9). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed.

- Faidallah, H. M., Radwan, M. F., Badr, M. H., & Rostom, S. A. F. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Google Patents. (n.d.). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Google Patents. (n.d.).

- Haroun, M., Petrou, A., Tratrat, C., Kolokotroni, A., Fesatidou, M., Zagaliotis, P., & others. (n.d.).

- Kilaru, R. B., Valasani, K. R., Yellapu, N., & Chamarthi, N. R. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.

- Kilaru, R. B., Valasani, K. R., Yellapu, N., & Chamarthi, N. R. (2014, July 27). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. R Discovery.

- Kilaru, R. B., Valasani, K. R., Yellapu, N., & Chamarthi, N. R. (2014, September 15). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed.

- MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

- National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. PubChem.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-hydroxyphenyl)

- National Institute of Standards and Technology. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST WebBook.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubMed Central (PMC). (n.d.).

- ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.

- ResearchGate. (2006). Thiazoles: iii. Infrared spectra of methylthiazoles.

- ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Methylthiazole-5-carboxylic acid 97 20485-41-0.

- Sigma-Aldrich. (n.d.). 5-methyl-thiazole-4-carboxylic acid.

- The Royal Society of Chemistry. (n.d.).

- United States Patent. (n.d.). (12)

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Yaseen, T., & Taha-Salaime, L. (2021). In vitro and in silico studies of antimicrobial activity. ScienceDirect.

- Zhang, Y., et al. (2022). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PubMed Central (PMC).

- Zhang, Z., Liu, Y., & Li, Y. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

- Zivkovic, Z., Nićković, V., & Trajković, R. (2018). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.

- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.

Sources

- 1. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Thiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Methyl 5-methylthiazole-4-carboxylate for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for research, drug discovery, and medicinal chemistry. The document delineates its core physicochemical properties, with a primary focus on its molecular weight, and distinguishes it from its common isomer, Methyl 4-methylthiazole-5-carboxylate. Furthermore, this guide offers detailed synthetic protocols, discusses its chemical reactivity, and explores its applications in the development of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights, ensuring scientific integrity and practical utility.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically significant drugs. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[1][2]

Within this important class of compounds, this compound (CAS No. 68751-05-3) serves as a critical and versatile intermediate. Its specific substitution pattern—a methyl ester at the 4-position and a methyl group at the 5-position—offers distinct steric and electronic features for further chemical modification.

It is crucial for researchers to distinguish this compound from its closely related isomer, Methyl 4-methylthiazole-5-carboxylate (CAS No. 81569-44-0). While both share the same molecular formula and molecular weight, the differential positioning of the carboxylate group profoundly impacts their chemical reactivity and subsequent biological activity in derivative molecules. This guide will focus specifically on the 5-methyl-4-carboxylate isomer while acknowledging its counterpart to ensure clarity in synthesis and application.

Core Physicochemical & Spectroscopic Data

Precise characterization of a chemical entity is fundamental to its application in research. The identity, purity, and structural integrity of this compound are established through its physicochemical properties and spectroscopic data.

Quantitative Data Summary

The key quantitative descriptors for this compound are summarized below. The molecular weight is a pivotal parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| IUPAC Name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | N/A |

| CAS Number | 68751-05-3 | [3][4] |

| Molecular Formula | C₆H₇NO₂S | [3] |

| Molecular Weight | 157.19 g/mol | [3][5] |

| Monoisotopic Mass | 157.01974964 Da | [6] |

| Appearance | Solid | [4] |

| Boiling Point | 221.3°C at 760 mmHg | [4] |

| Flash Point | 87.7°C | [4] |

| InChI Key | FFDBALRFBPEJBH-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=C(C)SC=N1 | N/A |

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct singlets for the three methyl groups: the C5-methyl protons (approx. 2.5-2.7 ppm), the ester methyl protons (approx. 3.8-3.9 ppm), and a singlet for the C2-proton on the thiazole ring (approx. 8.5-8.8 ppm). The precise chemical shifts are influenced by the solvent used.

-

¹³C NMR will reveal six distinct carbon signals, including those for the methyl groups, the thiazole ring carbons, and the carbonyl carbon of the ester (typically >160 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is 158.0270, which is a key value for verification.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the conjugated ester group, typically found in the range of 1700-1725 cm⁻¹.

Synthesis and Chemical Reactivity

The synthesis of the thiazole core is a well-established process in organic chemistry, most famously achieved via the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo-β-ketoester derivative.

General Synthetic Workflow

A common and efficient pathway to synthesize this compound involves the reaction of a thioamide (like thioformamide) with a suitably functionalized four-carbon building block, such as methyl 2-chloroacetoacetate. The reaction proceeds via a cyclocondensation mechanism.

Caption: Generalized Hantzsch synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hantzsch Condensation

This protocol is a representative method adapted from established procedures for thiazole synthesis.[8] It is designed to be self-validating through in-process monitoring and final product characterization.

Objective: To synthesize this compound.

Materials:

-

Thioformamide

-

Methyl 2-chloroacetoacetate

-

Ethanol, anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioformamide (1.0 eq) and anhydrous ethanol (100 mL). Stir until the thioformamide is fully dissolved.

-

Addition of Reactant: Add methyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature over 15 minutes.

-

Causality Insight: The slight excess of the chloroester ensures the complete consumption of the thioformamide. The dropwise addition helps to control any initial exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

-

Self-Validation: The disappearance of the starting materials on the TLC plate indicates reaction completion.

-

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the resulting acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 2.2.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material for constructing more complex molecules. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[9]

Role as a Precursor in Anticancer Research

Derivatives of the related 4-methylthiazole-5-carboxylic acid have been investigated as potent anticancer agents.[10][11] These compounds have been designed as inhibitors of mucin oncoproteins (MUC1), which are overexpressed in various adenocarcinomas, including breast cancer. The thiazole core acts as a rigid scaffold to correctly orient pharmacophoric features for binding to the target protein.

Application in Anti-Inflammatory Drug Design

The thiazole nucleus is a key component of compounds designed to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] By serving as a precursor, this compound allows for the systematic modification and optimization of substituents to achieve selective inhibition of COX-1 or COX-2, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles.

Caption: Role of thiazole derivatives as inhibitors in the COX inflammatory pathway.

Conclusion

This compound is a foundational chemical entity whose significance is defined by its molecular structure and versatility as a synthetic intermediate. With a precise molecular weight of 157.19 g/mol , it provides a reliable starting point for complex molecular design. Its utility in constructing novel anticancer and anti-inflammatory agents underscores the enduring importance of the thiazole scaffold in medicinal chemistry. The synthetic protocols and analytical data provided in this guide offer researchers the necessary tools to confidently incorporate this valuable building block into their drug discovery programs.

References

-

PLOS One. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.[Link]

-

PubChem. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432.[Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.[Link]

-

PubChem. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339.[Link]

-

LookChem. Cas 82294-70-0, 4-Methylthiazole-5-carboxaldehyde.[Link]

-

ResearchGate. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.[Link]

-

SciSpace. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018).[Link]

-

PMC - NIH. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[Link]

-

PubMed. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.[Link]

-

ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.[Link]

-

PubMed Central. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.[Link]

-

ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (PDF)[Link]

-

ResearchGate. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.[Link]

- Google Patents.CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

MDPI. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 68751-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 4-methylthiazole-5-carboxylate | C6H7NO2S | CID 676432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structure Elucidation of Methyl 5-methylthiazole-4-carboxylate: A Multi-faceted Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where precise molecular architecture dictates biological activity. Methyl 5-methylthiazole-4-carboxylate is a key heterocyclic building block, and its correct identification is paramount. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causal relationships behind spectroscopic observations, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating analytical workflow.

Introduction: The Significance of Thiazoles

Heterocyclic compounds, molecules containing cyclic structures with at least one non-carbon atom, are fundamental to life and medicine.[1][2] The thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a prominent scaffold found in numerous pharmaceuticals and natural products.[2][3] this compound (CAS 68751-05-3) serves as a valuable intermediate in the synthesis of more complex molecules, making its definitive structural confirmation a critical first step in any synthetic campaign.[4][5] This guide details the integrated analytical approach required to confirm its identity, focusing on the primary spectroscopic techniques that, when used in concert, provide an irrefutable structural assignment.

Contextual Framework: Synthesis via Hantzsch Thiazole Synthesis

Understanding the synthetic origin of a compound is crucial for its analysis, as it informs predictions about the target structure and potential impurities. A common and efficient method for creating the thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][6][7]

In a plausible synthesis for a related structure, ethyl 2-amino-4-methylthiazole-5-carboxylate, ethyl acetoacetate is first brominated and then cyclized with thiourea.[4] A similar logic can be applied to the synthesis of the target molecule. The Hantzsch mechanism provides a logical pathway to the expected regioisomer, but analytical confirmation is essential to rule out other possibilities.

Caption: An integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's substructures. For this compound (C₆H₇NO₂S), the expected molecular weight is 157.19 g/mol . [5][8] Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Expected Data & Interpretation: The mass spectra of thiazoles are characterized by abundant molecular ions. [9][10]Fragmentation patterns can be specific and aid in structure elucidation. [9][10][11]The presence of adjacent methyl and ester substituents can sometimes be revealed by an "ortho-effect" on electron impact. [9][10]

| m/z (Expected) | Assignment | Causality |

|---|---|---|

| 157 | [M]⁺ | Molecular Ion |

| 142 | [M - CH₃]⁺ | Loss of a methyl radical from either the C5-methyl or the ester. |

| 126 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 98 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group, a common fragmentation for methyl esters. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [12][13]The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. The IR beam passes through the crystal and reflects off the surface in contact with the sample.

-

Analysis: The instrument's software performs a Fourier Transform on the resulting interferogram to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Expected Data & Interpretation: The IR spectrum will confirm the presence of the key ester and thiazole functionalities. Studies on methylthiazoles and methyl esters provide excellent reference points for band assignments. [14][15][16]

| Wavenumber (cm⁻¹) (Expected) | Vibration | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiazole ring C-H |

| ~2950 | C-H Stretch | Methyl (CH₃) groups |

| ~1720 | C=O Stretch | Conjugated Ester |

| ~1620 | C=N Stretch | Thiazole ring |

| ~1520 | C=C Stretch | Thiazole ring |

| ~1380 | C-H Bend | Methyl (CH₃) groups |

| ~1250 | C-O Stretch | Ester |

The strong absorption around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group. [17]The position is slightly lower than a typical saturated ester due to conjugation with the aromatic thiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides information on the chemical environment, number, and connectivity of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Shimming: Place the tube in the spectrometer and optimize the magnetic field homogeneity (shimming).

-

¹H Spectrum Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C Spectrum Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires more scans than the proton spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier Transform, followed by phase and baseline correction.

Expected Data & Interpretation: The structure of this compound has three distinct proton environments and six unique carbon environments.

Caption: Atom numbering scheme for NMR assignment discussion.

¹H NMR Spectrum (Predicted) The spectrum is expected to be simple, showing three distinct singlets.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Causality |

| C(3)-H | ~8.9 | Singlet | 1H | The sole proton on the electron-deficient aromatic thiazole ring is highly deshielded. |

| C(2)H₃ (Ester) | ~3.9 | Singlet | 3H | Protons on the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen. |

| C(1)H₃ (Ring) | ~2.8 | Singlet | 3H | Protons on the methyl group attached directly to the aromatic thiazole ring. |

¹³C NMR Spectrum (Predicted) The spectrum will show six distinct signals, confirming the number of unique carbon atoms. Chemical shifts for thiazole carbons can be referenced from literature data. [18]

| Assignment | Predicted δ (ppm) | Causality |

|---|---|---|

| C(6) (C=O) | ~164 | Carbonyl carbon of the ester group, highly deshielded. |

| C(4) (Thiazole) | ~162 | Thiazole ring carbon attached to the electron-withdrawing ester group. |

| C(3) (Thiazole) | ~159 | Thiazole ring carbon (CH). |

| C(5) (Thiazole) | ~133 | Thiazole ring carbon attached to the methyl group. |

| C(2) (OCH₃) | ~52 | Methyl carbon of the ester group. |

| C(1) (CH₃) | ~16 | Methyl carbon attached to the thiazole ring. |

The combination of a single aromatic proton signal in the ¹H NMR and the distinct chemical shifts of the two methyl groups provides powerful evidence for the 5-methyl-4-carboxylate substitution pattern. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) could be used to definitively correlate the C(1)H₃ protons to the C(5) carbon and the C(3)-H proton to the C(4) and C(5) carbons, providing irrefutable proof of the structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the essential ester and thiazole functional groups. Ultimately, ¹H and ¹³C NMR spectroscopy provide the definitive evidence of atomic connectivity, substitution pattern, and the overall molecular architecture. This multi-technique, self-validating workflow ensures the highest degree of confidence in the structural assignment, a critical requirement for its use in research and drug development.

References

- Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Hantzsch Thiazole Synthesis. SynArchive.

- Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived

- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Google Search.

- THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing.

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen

- Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chrom

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

- GC/FT-IR Analysis of Fatty Acid Methyl Esters. Optica Publishing Group.

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

- Heterocyclic compound | Definition, Examples, Structure, Nomencl

- Thiazoles: iii. Infrared spectra of methylthiazoles.

- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. PMC - NIH.

- 1 The Structure of Heterocyclic Compounds. Wiley-VCH.

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- This compound | CAS: 68751-05-3. FINETECH INDUSTRY LIMITED.

- Heterocyclic compound. Wikipedia.

- Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.

- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.

- This compound AldrichCPR 68751-05-3. Sigma-Aldrich.

Sources

- 1. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | CAS: 68751-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. This compound AldrichCPR 68751-05-3 [sigmaaldrich.com]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil [pjoes.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. spectrometrics.com [spectrometrics.com]

- 17. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 18. asianpubs.org [asianpubs.org]

A Comprehensive Spectroscopic Guide to Methyl 5-methylthiazole-4-carboxylate: From Data Acquisition to Structural Elucidation

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 5-methylthiazole-4-carboxylate, a key building block in pharmaceutical and agrochemical research.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides a framework for the self-validating interpretation of spectroscopic results, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The thiazole ring is a fundamental scaffold in medicinal chemistry, and understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure.[2][3] This guide will equip you with the foundational knowledge and practical insights required to confidently analyze this compound and related derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is relatively simple, yet highly informative.

Experimental Protocol

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

-

Shim the magnetic field to achieve high homogeneity.

-

Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the resulting peaks to determine the relative number of protons.

-

Data Summary

The expected ¹H NMR spectral data for this compound is summarized in the table below. These values are based on the analysis of structurally similar thiazole derivatives and established chemical shift principles.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Singlet | 1H | H2 (thiazole ring proton) |

| ~3.9 - 4.1 | Singlet | 3H | H10 (ester methyl protons) |

| ~2.7 - 2.9 | Singlet | 3H | H6 (ring methyl protons) |

Interpretation and Rationale

-

H2 Proton (δ ~8.8 - 9.2): The proton at the C2 position of the thiazole ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms, as well as the aromatic nature of the thiazole ring. This signal typically appears as a sharp singlet.

-

Ester Methyl Protons (H10, δ ~3.9 - 4.1): The three protons of the methyl ester group are in a chemical environment influenced by the adjacent oxygen atom of the carbonyl group. This results in a characteristic chemical shift in the range of 3.9 to 4.1 ppm. The signal will be a singlet as there are no adjacent protons to cause splitting.

-

Ring Methyl Protons (H6, δ ~2.7 - 2.9): The methyl group attached to the C5 position of the thiazole ring is also a singlet. Its chemical shift is further downfield than a typical alkyl methyl group due to the influence of the aromatic ring current.

Figure 3: Proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when approached with a solid understanding of the underlying principles of each technique. By combining the information from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can unambiguously confirm the structure and purity of this important synthetic intermediate. This guide provides not only the expected data but also the rationale behind the spectral features, empowering scientists to interpret their own data with confidence and to troubleshoot any unexpected results. The provided protocols serve as a starting point for experimental work, and may be adapted based on the specific instrumentation and research goals.

References

-

Aaron Chemicals. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Kuujia.com. (n.d.). 68751-05-3(this compound). Retrieved from [Link]

-

Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(3), 637–643. [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved from [Link]

-

ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89. [Link]

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

PubChem. (n.d.). Methyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. Retrieved from [Link]

-

Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ChemInform, 35(48). [Link]

-

ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 55(5), 882-887. [Link]

Sources

- 1. 68751-05-3 | MFCD11109386 | this compound [aaronchem.com]

- 2. This compound | CAS: 68751-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Sigma-aldrich 5-methyl-thiazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-methylthiazole-4-carboxylate. This document moves beyond a simple spectral interpretation to offer a detailed examination of the underlying principles governing the chemical shifts and coupling constants observed for this heterocyclic compound. By delving into the electronic environment of the thiazole ring and the influence of its substituents, this guide equips researchers with the expertise to not only identify this molecule but also to understand the nuances of its spectral features. This knowledge is crucial for professionals in drug development and organic synthesis, where precise structural elucidation is paramount for predicting molecular behavior and reactivity.

Introduction: The Significance of Thiazoles and the Need for Precise Spectral Analysis

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. This compound, as a substituted thiazole, represents a key building block in the synthesis of more complex molecules. A thorough understanding of its ¹H NMR spectrum is therefore not merely an academic exercise but a practical necessity for ensuring the structural integrity of synthetic intermediates and final products.

This guide will dissect the ¹H NMR spectrum of this compound, providing a detailed rationale for the expected chemical shifts, multiplicities, and integration values. We will explore the influence of the aromatic thiazole ring, the electron-withdrawing methoxycarbonyl group, and the electron-donating methyl group on the chemical environment of each proton.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule.

Caption: Molecular structure of this compound highlighting the three distinct proton environments.

Conclusion: A Framework for Confident Structural Elucidation

This in-depth technical guide has provided a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of this compound. By systematically analyzing the molecular structure and the electronic effects of its constituent parts, we have established a robust prediction of the spectral features. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data. For researchers in drug discovery and chemical synthesis, this guide serves as an authoritative resource for the confident structural verification of this important heterocyclic building block, thereby upholding the principles of scientific integrity and enabling the advancement of their research endeavors.

References

-

Bulusu, M., et al. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 9(4), e94823. [Link]

-

Ayati, A., et al. (2015). Thiazole-Containing Hybrids as Anticancer Agents. Future Medicinal Chemistry, 7(16), 2183-2204. [Link]

-

Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1146-1154. [Link]

-

Li, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(10), 11438-11444. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Abraham, R. J., et al. (2002). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-696.

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.

- Tormena, C. F., & Contreras, R. H. (2003). Recent developments in the calculation and analysis of NMR spin-spin coupling constants. Annual Reports on NMR Spectroscopy, 50, 1-75.

- Barfield, M. (2002). Through-space spin-spin coupling. Annual Reports on NMR Spectroscopy, 46, 45-103.

-

Wikipedia contributors. (2023). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

- F. A. Bovey. (1988). Nuclear Magnetic Resonance Spectroscopy (2nd ed.). Academic Press.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-methylthiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a robust resource for the structural elucidation of substituted thiazoles.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

The thiazole ring is a fundamental scaffold in a multitude of pharmacologically active compounds and functional materials. Its unique electronic properties, arising from the presence of two different heteroatoms (nitrogen and sulfur), make it a versatile building block. Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring quality control in synthesis.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, proton-decoupled ¹³C NMR spectra offer a simplified view, where each magnetically non-equivalent carbon atom typically produces a single, sharp peak.[2] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, revealing information about hybridization, substituent effects, and aromaticity.[3][4]

This guide focuses specifically on this compound, detailing the process of acquiring and interpreting its ¹³C NMR spectrum to achieve unambiguous structural verification.

Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum, it is essential first to identify all unique carbon atoms within the molecule. This compound (C₆H₇NO₂S) contains six distinct carbon environments, as illustrated below. The numbering convention used throughout this guide is specified in the diagram.

Caption: Standard workflow for ¹³C NMR analysis of an organic compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and definitive fingerprint of its carbon skeleton. By understanding the fundamental principles of chemical shifts and applying a systematic experimental approach, each of the six unique carbon atoms can be unambiguously assigned. The carbonyl carbon (C6) is the most downfield, followed by the heteroaromatic carbons C2 and C4, which are strongly influenced by adjacent heteroatoms and electron-withdrawing groups. The methoxy (C9) and methyl (C10) carbons appear in their expected upfield regions. This detailed analysis serves as a model for the structural elucidation of other substituted heterocyclic systems, reinforcing the power of ¹³C NMR spectroscopy as a cornerstone of modern chemical research.

References

-

Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

Giraud, M., et al. (2011). Structure elucidation of uniformly ¹³C labeled small molecule natural products. Magnetic Resonance in Chemistry, 49(S1), S61-S67. Available at: [Link]

-

Abdelgawad, M. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(26), 23485–23497. Available at: [Link]

-

Mohammed, A. J., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]

-

Agirbas, H., et al. (2004). ¹³C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]

-

Mobi, B., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1668–1671. Available at: [Link]

-

Taylor & Francis Online. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiazole - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-